Ossirene

Description

Properties

InChI |

InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLHRGACLEQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

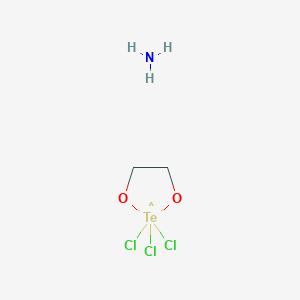

Canonical SMILES |

C1CO[Te](O1)(Cl)(Cl)Cl.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl3NO2Te |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Ossirene (AS101): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossirene, also known as AS101, is a non-toxic, synthetic, small-molecule organotellurium compound with potent immunomodulatory and anti-inflammatory properties. Chemically designated as ammonium (B1175870) trichloro(dioxoethylene-O,O')tellurate, AS101 has demonstrated a multifaceted mechanism of action, positioning it as a promising therapeutic candidate for a range of diseases, including autoimmune disorders, cancer, and diabetic nephropathy. This technical guide provides a comprehensive overview of the core mechanisms of action of AS101, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanisms of Action

AS101 exerts its biological effects through several key mechanisms:

-

Immunomodulation: AS101 is a potent modulator of cytokine production. It selectively inhibits the release of pro-inflammatory and immunosuppressive cytokines such as Interleukin-1β (IL-1β), IL-10, and IL-17, while promoting the secretion of Th1-type cytokines like IL-2 and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This cytokine modulation shifts the immune response towards a pro-inflammatory and anti-tumorigenic state.

-

Inhibition of Key Signaling Pathways: AS101 has been shown to interfere with several critical intracellular signaling cascades that are often dysregulated in disease. These include the STAT3, NF-κB, and PI3K/Akt pathways.

-

Direct Molecular Targeting: AS101 directly interacts with and inhibits the activity of specific enzymes and cell adhesion molecules, including Caspase-1 and the integrin VLA-4.

The following sections will delve into the specifics of these mechanisms, presenting available quantitative data and outlining the experimental approaches used to elucidate these actions.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of AS101 and its analogs.

Table 1: Cytotoxicity of AS101 and its Analogs

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| AS101 | Not Specified | Cytotoxicity | LC50 | 25.11 nM | [3] |

| AS101 Iodide Analogue | Not Specified | Cytotoxicity | LC50 | 13.40 nM | [3] |

| AS101 Bromide Analogue | Not Specified | Cytotoxicity | LC50 | Similar to AS101 | [3] |

| AS101 Analog (Compound 2) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 2.86 ± 0.02 µg/mL | [4] |

Table 2: Antimicrobial Activity of AS101

| Organism | Resistance Profile | Assay | Endpoint | Value Range (µg/mL) | Reference |

| Klebsiella pneumoniae | Colistin-Susceptible | Broth Microdilution | MIC | 0.5 to 32 | [5] |

| Klebsiella pneumoniae | Colistin-Resistant | Broth Microdilution | MIC | <0.5 to 32 | [5] |

Detailed Mechanism of Action

Inhibition of the IL-10/STAT3 Signaling Pathway

A pivotal mechanism of AS101 is its ability to inhibit the production of the immunosuppressive cytokine IL-10.[1][2] This inhibition has profound downstream effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and promotes tumor cell survival and proliferation.

AS101 blocks the transcription of IL-10 mRNA.[6] The reduction in IL-10 levels leads to a decrease in the phosphorylation of STAT3 at tyrosine 705 (pYSTAT3).[2] Dephosphorylation of STAT3 prevents its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival, such as Bcl-2. Furthermore, AS101 has been shown to inhibit the association of the tyrosine kinase Fer with pYSTAT3, further disrupting the IL-10 signaling cascade.[2]

To assess the effect of AS101 on STAT3 phosphorylation, Western blot analysis is commonly employed.

-

Cell Culture and Treatment: Cells (e.g., mesangial cells, cancer cell lines) are cultured under standard conditions. For experiments investigating the reversal of effects, cells may be stimulated with recombinant IL-10. Cells are then treated with varying concentrations of AS101 (e.g., 0.1-5 µg/ml) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., 1 M Tris pH 7.4, 1.5 M NaCl, 1% Triton-X, 10% Glycerol, 50 mM EDTA pH 8) supplemented with protease and phosphatase inhibitors (e.g., 0.1 M Sodium vanadate, 0.1 M PMSF, protease inhibitor cocktail).[7]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Electrotransfer: An equal amount of protein from each sample is mixed with Laemmli buffer, boiled, and separated by molecular weight on an SDS-polyacrylamide gel (e.g., 8-12%). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To control for protein loading, the membrane is also probed with an antibody against total STAT3 and a housekeeping protein like actin.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Inhibition of VLA-4 and the PI3K/Akt Pathway

AS101 has been shown to inhibit the activity of the integrin Very Late Antigen-4 (VLA-4, α4β1).[8] VLA-4 is a cell adhesion molecule crucial for the trafficking and infiltration of leukocytes into sites of inflammation and for the adhesion of cancer cells to the extracellular matrix, which confers drug resistance.

The proposed mechanism for VLA-4 inhibition involves the interaction of AS101 with vicinal thiol groups on the α4 subunit of the integrin, leading to a conformational change that inactivates the molecule.[8] This inactivation of VLA-4 prevents the adhesion of cells to its ligands, such as VCAM-1 and fibronectin.

Downstream of VLA-4 activation is the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. By inhibiting VLA-4, AS101 has been shown to decrease the phosphorylation of Akt (pAkt) in a dose-dependent manner in leukemic cells plated on fibronectin.[9] This leads to reduced signaling through the PI3K/Akt pathway, contributing to the sensitization of cancer cells to chemotherapy.

To evaluate the effect of AS101 on VLA-4-mediated cell adhesion, a static adhesion assay can be performed.

-

Plate Coating: 96-well plates are coated with VLA-4 ligands, such as VCAM-1 or fibronectin (e.g., 10 µg/mL), overnight at 4°C. Control wells are coated with a non-specific protein like BSA. The plates are then washed and blocked.

-

Cell Labeling and Treatment: Cells expressing VLA-4 (e.g., leukemic cells) are labeled with a fluorescent dye (e.g., Calcein-AM). The labeled cells are then pre-incubated with various concentrations of AS101 for a specified time (e.g., 30 minutes).

-

Adhesion: The treated cells are added to the coated wells and allowed to adhere for a set period (e.g., 30-60 minutes) at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with a buffer.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of cells added.

Inhibition of Caspase-1 and Inflammasome Activity

AS101 is a potent inhibitor of Caspase-1, a key enzyme in the inflammatory process.[6] Caspase-1 is responsible for the cleavage and activation of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting Caspase-1, AS101 directly reduces the levels of these potent inflammatory mediators.

The inhibition of Caspase-1 by AS101 is thought to be mediated through its interaction with cysteine residues in the active site of the enzyme. This mechanism is consistent with the known reactivity of tellurium compounds with thiol groups.

The enzymatic activity of Caspase-1 can be measured using a fluorometric assay.

-

Sample Preparation: Cell lysates or purified recombinant Caspase-1 are prepared. For cell-based assays, cells are typically stimulated to induce inflammasome activation (e.g., with LPS and ATP).

-

Assay Reaction: The samples are incubated with a specific fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC).

-

Inhibitor Treatment: In parallel reactions, samples are pre-incubated with AS101 at various concentrations before the addition of the substrate.

-

Fluorescence Measurement: The cleavage of the substrate by active Caspase-1 releases a fluorescent molecule (e.g., AFC), which is detected using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of fluorescence increase is proportional to the Caspase-1 activity. The inhibitory effect of AS101 is determined by comparing the activity in the presence and absence of the compound.

Modulation of the NF-κB Pathway

AS101 has also been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] The NF-κB pathway is a central regulator of inflammation and is activated by various stimuli, including IL-1β. By inhibiting IL-1β production (via Caspase-1 inhibition), AS101 indirectly suppresses NF-κB activation. Additionally, some evidence suggests a more direct inhibitory effect on the phosphorylation of the p65 subunit of NF-κB.

EMSA is a common technique to assess the DNA binding activity of NF-κB.

-

Nuclear Extract Preparation: Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of AS101. Nuclear extracts are then prepared by differential centrifugation.

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition with an unlabeled "cold" probe and by supershift assays using an antibody specific to an NF-κB subunit (e.g., p65).

Conclusion

Ossirene (AS101) is a pleiotropic agent that exerts its therapeutic effects through a complex and interconnected mechanism of action. Its ability to modulate the immune system by targeting cytokine production, inhibit key pro-survival and pro-inflammatory signaling pathways such as STAT3, PI3K/Akt, and NF-κB, and directly inhibit the activity of molecules like Caspase-1 and VLA-4, underscores its potential in a variety of disease contexts. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic applications of this unique organotellurium compound. Further research is warranted to fully elucidate the intricate molecular interactions of AS101 and to translate its promising preclinical and clinical findings into effective therapies.

References

- 1. The Small Tellurium Compound AS101 Ameliorates Rat Crescentic Glomerulonephritis: Association with Inhibition of Macrophage Caspase-1 Activity via Very Late Antigen-4 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. AS101 Prevents Diabetic Nephropathy Progression and Mesangial Cell Dysfunction: Regulation of the AKT Downstream Pathway | PLOS One [journals.plos.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

Ossirene (AS101): A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossirene, also known as AS101, is a synthetic, non-toxic organotellurium compound with the chemical name Ammonium (B1175870) trichloro(dioxoethylene-o,o')tellurate. It has demonstrated potent immunomodulatory, anti-inflammatory, and anti-cancer properties in a variety of preclinical and clinical studies. This technical guide provides a comprehensive overview of the chemical structure, key properties, and mechanism of action of AS101, with a focus on its therapeutic potential.

Chemical Structure and Properties

AS101 is a tellurium-based compound with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.

Table 1: Chemical and Physical Properties of Ossirene (AS101)

| Property | Value |

| Chemical Name | Ammonium trichloro(dioxoethylene-o,o')tellurate |

| Synonyms | AS101, Ossirene |

| Molecular Formula | C2H8Cl3NO2Te |

| Molecular Weight | 312.05 g/mol |

| CAS Number | 106566-58-9 |

| Appearance | White precipitate |

| Solubility | Soluble in DMSO |

Mechanism of Action

AS101 exerts its biological effects through the modulation of multiple signaling pathways, primarily by targeting key molecules involved in inflammation and cell survival.

Inhibition of Pro-inflammatory Cytokines and Signaling Pathways

AS101 is a potent inhibitor of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the enzyme responsible for its activation, Caspase-1.[1] This inhibition is crucial in its anti-inflammatory effects. Furthermore, AS101 has been shown to inhibit the production of Interleukin-10 (IL-10), a cytokine that can have both anti-inflammatory and pro-tumorigenic roles. The inhibition of IL-10 by AS101 leads to the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation and survival.[1]

Modulation of the Akt/Survivin Pathway

In the context of cancer, particularly multiple myeloma, AS101 has been shown to induce growth arrest and apoptosis by targeting the Akt/survivin signaling pathway. It down-regulates the phosphorylation of Akt, a central kinase in cell survival, and subsequently decreases the expression of survivin, an inhibitor of apoptosis protein.[2]

Induction of Apoptosis and Cell Cycle Arrest

AS101 can induce G2/M phase cell cycle arrest in cancer cells. This is associated with an increase in the cyclin-dependent kinase inhibitor p21(waf1) and inhibitory phosphorylation of Cdk1 (p34cdc2).[2] Longer exposure to AS101 leads to the activation of caspases 3, 7, and 9, ultimately resulting in apoptosis.[2]

Signaling Pathway Diagrams

Caption: AS101 signaling pathways in inflammation and cancer.

Quantitative Biological Data

The biological activity of AS101 has been quantified in numerous studies, demonstrating its potency and efficacy in various models.

Table 2: In Vitro Efficacy of Ossirene (AS101)

| Assay | Cell Line/Target | Concentration/Dose | Result | Reference |

| Cell Proliferation | B16 Melanoma, Stomach Adenocarcinoma, Human Glioblastoma Multiforme (GBM) | 0.1, 0.5, 1, 2.5 µg/mL | Significant decrease in cell proliferation | [3] |

| STAT3 Phosphorylation | B16 Melanoma | 1 µg/mL (24 hours) | Almost complete abrogation of pStat3 expression | [3] |

| Inflammatory Mediator Expression (mRNA) | Human Retinal Pigment Epithelium (RPE) | 0.5, 5 µg/mL (24 hours) | Dose-dependent inhibition of IL-1β-induced mRNA expression of IL-6 and IL-8 | [3] |

| NF-κB Activation | Human Retinal Pigment Epithelium (RPE) | 5 µg/mL (1 hour) | Inhibition of IL-1β-induced phosphorylation of the p65 component of NF-κB | [3] |

| Anti-bacterial Activity (MIC) | Neisseria gonorrhoeae | 0.05 µg/mL | Potent anti-gonococcal activity | [4] |

| Anti-bacterial Activity (MIC range) | Carbapenem-Resistant Acinetobacter baumannii (27 isolates) | 0.5 to 32 µg/mL | Strong antimicrobial activity | [5] |

Table 3: In Vivo Efficacy of Ossirene (AS101)

| Model | Treatment | Outcome | Reference |

| Diabetic Nephropathy (Streptozotocin-injected rats) | AS101 administration | Ameliorated kidney hypertrophy, proteinuria, and albuminuria. Downregulated cortical kidney phosphorylation of AKT, GSK3β, and SMAD3. | [6] |

| Sepsis (LPS-induced mouse model) | AS101 administration | Downregulated IL-18 and IL-1β serum levels, resulting in increased survival. | [5] |

Table 4: Phase I Clinical Trial Results in Cancer Patients

| Parameter | Dose of AS101 | Result | Reference |

| Immunologic Response | 1-3 mg/m² (three times a week) | Statistically significant rises in gamma-interferon, natural killer cell activity, tumor necrosis factor, and interleukin-2 (B1167480) (IL-2) levels, as well as the expression of IL-2 receptors. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experiments cited in the literature.

Synthesis of Ossirene (AS101)

A microwave-assisted organic synthesis (MAOS) method has been developed for a more efficient synthesis of AS101 compared to conventional heating.[8][9][10]

-

Method A: Refluxing Te(IV) chloride and ethylene (B1197577) glycol in acetonitrile. Microwave-assisted synthesis reduces the reaction time from 4 hours to 30 minutes with a yield of 79%.[10]

-

Method B: Refluxing Te(IV) chloride and ammonium chloride in ethylene glycol. Microwave-assisted synthesis reduces the reaction time from 4 hours to 10 minutes with a yield of 45%.[10]

Cell Proliferation Assay (XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-100,000 cells per well in 100 µL of culture medium. Include a control of untreated cells and a blank of culture media without cells.

-

Incubation: Incubate the plate for 2-3 days, depending on the cell line.

-

Treatment: Treat the cells with various concentrations of AS101.

-

XTT Reagent Preparation: Prepare the XTT solution by dissolving XTT in cell culture medium and PMS solution by dissolving in PBS.

-

Incubation with XTT: Add the XTT/PMS solution to each well and incubate for a period of time, allowing for the conversion of XTT to a colored formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect and quantify the levels of phosphorylated STAT3.

-

Cell Lysis: Treat cells with AS101 for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected by film or a digital imager.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of Caspase-1.

-

Sample Preparation: Prepare cell lysates from cells treated with or without AS101.

-

Substrate Addition: Add a specific Caspase-1 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter).

-

Incubation: Incubate the reaction to allow Caspase-1 to cleave the substrate.

-

Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the Caspase-1 activity in the sample.

Experimental Workflow Diagram

References

- 1. Immunologic effects of AS101 in the treatment of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zellbio.eu [zellbio.eu]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. The immunomodulator AS-101 inhibits IL-10 release and augments TNF alpha and IL-1 alpha release by mouse and human mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine secretion effected by synergism of the immunomodulator AS101 and the protein kinase C inducer bryostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine secretion effected by synergism of the immunomodulator AS101 and the protein kinase C inducer bryostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ossirene (AS101): A Technical Guide for Drug Development Professionals

CAS Number: 106566-58-9

Chemical Name: Ammonium (B1175870) trichloro(dioxoethylene-O,O'-)tellurate

Ossirene (AS101) is a synthetic organotellurium compound with potent immunomodulatory properties. This non-toxic small molecule has demonstrated a wide range of biological activities, positioning it as a promising therapeutic candidate for various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of AS101, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols to support further research and development.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 106566-58-9[3] |

| Molecular Formula | C₂H₈Cl₃NO₂Te[4] |

| Molecular Weight | 312.05 g/mol [5] |

| Synonyms | AS101, Ammonium trichloro(dioxoethylene-O,O'-)tellurate[3][6] |

| Appearance | Powder[5] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: Slightly soluble[3] |

| Storage | Desiccate at room temperature |

Mechanism of Action

AS101 exerts its pleiotropic effects by modulating multiple signaling pathways and cellular processes. Its primary mechanism involves the regulation of cytokine production and the inhibition of key inflammatory and survival pathways.

Immunomodulatory Effects:

AS101 is a potent immunomodulator that can both stimulate and suppress immune responses depending on the context.[7] It has been shown to:

-

Stimulate cytokine production: In vitro and in vivo studies have demonstrated that AS101 can induce the production of several pro-inflammatory and immunoregulatory cytokines, including Interleukin-2 (B1167480) (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[7][8] This activity contributes to its anti-cancer effects by enhancing anti-tumor immunity.

-

Inhibit anti-inflammatory cytokines: AS101 has been found to inhibit the production of Interleukin-10 (IL-10), a key immunosuppressive cytokine.[9][10] By blocking IL-10, AS101 can reverse tumor-induced immunosuppression and sensitize cancer cells to chemotherapy.[11]

-

Regulate T-cell function: AS101 can restore impaired IL-2 production and the functional activity of T-lymphocytes.[12] It has also been shown to inhibit the differentiation of Th17 cells, which are implicated in autoimmune diseases.[13]

Anti-inflammatory and Anti-proliferative Effects:

AS101 exhibits significant anti-inflammatory and anti-proliferative activities through the modulation of key signaling pathways:

-

Inhibition of the Akt/Survivin Pathway: In multiple myeloma cells, AS101 has been shown to down-regulate Akt phosphorylation and decrease the expression of survivin, an inhibitor of apoptosis.[14] This leads to G2/M growth arrest and induction of apoptosis.[14]

-

Inhibition of VLA-4 Integrin: AS101 can functionally inhibit the inflammatory integrin α4β1 (VLA-4), preventing the extravasation of inflammatory lymphocytes into sites of inflammation.[1][15] This mechanism is central to its efficacy in models of autoimmune diseases.[1]

-

Inhibition of IL-1β Converting Enzyme (ICE)/Caspase-1: AS101 is a potent inhibitor of IL-1β converting enzyme, which is crucial for the production of the pro-inflammatory cytokine IL-1β.[4][10]

dot

Caption: Overview of AS101's multifaceted mechanism of action.

Preclinical and Clinical Data

AS101 has been evaluated in numerous preclinical models and several clinical trials, demonstrating its therapeutic potential and a favorable safety profile.

Preclinical Studies

| Model | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated disease by inhibiting VLA-4 and suppressing monocyte and T-cell infiltration into the CNS. Reduced production of IL-17 and GM-CSF. | [1][3][13] |

| Adjuvant-Induced Arthritis (AIA) in rats | Reduced clinical arthritis scores, abrogated migration of VLA-4+ inflammatory cells into joints, and preserved joint architecture. | [1][15] |

| Multiple Myeloma (MM) | Inhibited cell proliferation and colony formation, induced G2/M growth arrest and apoptosis. | [14] |

| Glioblastoma Multiforme (GBM) | Sensitized GBM cells to paclitaxel (B517696) in vitro and in a mouse xenograft model by inhibiting the IL-10 autocrine loop. | [3][11] |

| Ischemic Stroke in mice | Reduced infarct size and edema, improved neurological function, and conferred neuroprotection. | [16] |

| Chemotherapy-induced myelosuppression | Protected bone marrow progenitor cells from the toxic effects of cyclophosphamide. | [17][18] |

Clinical Trials

| Phase | Indication | Key Findings | Reference |

| Phase I | Advanced Malignancies | Minimal toxicity. Significant immunologic responses at 1-3 mg/m², including increased IFN-γ, NK cell activity, TNF, and IL-2 levels. | [8] |

| Phase I/II | AIDS and AIDS-Related Complex (ARC) | Investigated toxic effects and impact on immune functions. | [19][20] |

| Phase I/II | External Genital Warts (Topical AS101) | Assessed safety and efficacy of an improved topical ointment formulation. | [21] |

| Phase I/II | Atopic Dermatitis (Topical AS101) | Evaluated safety and efficacy of a topical ointment. | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on AS101. Below are summaries of key experimental protocols cited in the literature.

In Vitro Cytokine Production Assay

Objective: To determine the effect of AS101 on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Treatment: Treat cells with varying concentrations of AS101 (e.g., 0.1, 1, 5 µg/mL) in the presence or absence of a mitogen like Phytohemagglutinin (PHA).

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cytokine Measurement: Collect the culture supernatants and measure the concentrations of cytokines (e.g., IL-2, TNF-α, IFN-γ) using specific ELISA kits.

dot

Caption: Workflow for in vitro cytokine production assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of AS101 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., multiple myeloma, glioblastoma) in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of AS101.

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting. The MTT assay involves adding MTT solution, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals with DMSO before reading the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of AS101 on the expression and phosphorylation of key signaling proteins.

Methodology:

-

Cell Lysis: Treat cells with AS101 for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, survivin, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: Workflow for Western blot analysis.

Conclusion

Ossirene (AS101) is a promising immunomodulatory agent with a well-defined mechanism of action and a favorable safety profile. Its ability to modulate cytokine production, inhibit key inflammatory and survival pathways, and enhance anti-tumor immunity makes it a versatile therapeutic candidate for a range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this unique tellurium-based compound.

References

- 1. The tellurium‐based immunomodulator, AS101 ameliorates adjuvant‐induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ossirene - Immunomart [immunomart.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. benchchem.com [benchchem.com]

- 7. Cytokine secretion effected by synergism of the immunomodulator AS101 and the protein kinase C inducer bryostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunologic effects of AS101 in the treatment of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The immunomodulator AS-101 inhibits IL-10 release and augments TNF alpha and IL-1 alpha release by mouse and human mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ammonium trichloro(dioxoethylene-o,o')tellurate (AS101) sensitizes tumors to chemotherapy by inhibiting the tumor interleukin 10 autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunomodulatory effects of AS101 on interleukin-2 production and T-lymphocyte function of lymphocytes treated with psoralens and ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The immunomodulator AS101suppresses production of inflammatory cytokines and ameliorates the pathogenesis of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The immunomodulator AS101 induces growth arrest and apoptosis in multiple myeloma: association with the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The organotellurium compound ammonium trichloro(dioxoethylene-0,0') tellurate enhances neuronal survival and improves functional outcome in an ischemic stroke model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use and mechanism of action of AS101 in protecting bone marrow colony forming units-granulocyte-macrophage following purging with ASTA-Z 7557 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

Discovery and history of the tellurium compound AS101

An In-depth Technical Guide to the Tellurium Immunomodulator AS101

Introduction

AS101, chemically known as ammonium (B1175870) trichloro(dioxoethylene-O,O'-)tellurate, is a synthetic, non-toxic organotellurium compound that has garnered significant scientific interest for its potent immunomodulatory properties.[1][2] Unlike many immunomodulators that are immunosuppressive, AS101 can stimulate or suppress the immune system, depending on the context, making it a subject of investigation for a wide range of therapeutic applications.[3][4] It was developed as a small molecule that could influence cytokine production and immune cell activity, leading to its exploration in preclinical and clinical studies for cancer, autoimmune diseases, and infectious diseases.[2][5][6] This document provides a comprehensive overview of the discovery, history, mechanism of action, and experimental basis of AS101 for researchers and drug development professionals.

Chemical Properties and Synthesis

AS101 is a hypervalent tellurium compound. Its unique structure allows it to interact with biological molecules, particularly those containing thiol groups, which is central to its mechanism of action.[7] The compound is synthesized from tellurium tetrachloride (TeCl₄) and ethylene (B1197577) glycol.

Experimental Protocol: Synthesis of AS101

A common laboratory-scale synthesis of AS101 has been described in the literature.[8] A more recent microwave-assisted organic synthesis (MAOS) has also been developed to provide a faster and more efficient procedure.[9][10]

Conventional Synthesis Protocol: [8]

-

Reaction Setup: Tellurium tetrachloride (TeCl₄, 10 mmol) and dry ethylene glycol (25 mmol) are combined in dry acetonitrile (B52724) (CH₃CN).

-

Reflux: The mixture is refluxed at 80°C for 4 hours with magnetic stirring. A white precipitate of AS101 forms during the reaction.

-

Isolation: The solution is filtered to collect the precipitate.

-

Purification: The collected solid is washed with acetonitrile and dried under a vacuum to yield the final product.

Microwave-Assisted Synthesis (MAOS) Protocol: [9]

-

Reaction Setup: TeCl₄ (0.675 g) and ethylene glycol (0.387 g) are dissolved in acetonitrile (5 mL).

-

Microwave Irradiation: The mixture is subjected to microwave irradiation for 30 minutes at 50 W.

-

Isolation: Upon cooling, a white crystalline solid forms, which is then washed with acetonitrile, filtered, and vacuum dried.

Mechanism of Action

AS101 exerts its biological effects through multiple mechanisms, primarily centered on immunomodulation and direct effects on pathological cells. In aqueous solutions, AS101 is believed to activate, producing TeOCl₃⁻, which may be the pharmacologically active species.[8][11]

Immunomodulation via Cytokine Regulation

AS101 is a potent modulator of cytokine production. It has been shown to stimulate the production of Th1-type cytokines while inhibiting certain Th2-type and pro-inflammatory cytokines.[4]

-

Stimulation of IL-2, IFN-γ, and TNF-α: In a Phase I clinical trial involving patients with advanced malignancies, AS101 administration led to statistically significant increases in the levels of Interleukin-2 (IL-2), gamma-interferon (IFN-γ), and Tumor Necrosis Factor (TNF).[1] This stimulation enhances the activity of natural killer (NK) cells and other immune effectors.[1]

-

Inhibition of IL-1β, IL-6, and IL-10: AS101 potently inhibits the pro-inflammatory cytokine IL-1β.[12] In models of rheumatoid arthritis, it significantly reduced mRNA levels of IL-1β and IL-6 in activated fibroblasts.[3][13] It also inhibits the production of IL-10, an immunosuppressive cytokine, which can sensitize tumor cells to chemotherapy.[4][12]

Inhibition of Key Signaling Pathways

AS101's anti-tumor and anti-inflammatory effects are linked to its ability to interfere with critical intracellular signaling pathways.

-

Akt/Survivin Pathway: In multiple myeloma models, AS101 was shown to down-regulate the phosphorylation of Akt, a key survival kinase.[14] This leads to a decrease in the expression of survivin, an inhibitor of apoptosis protein. The inhibition of this pathway results in cell cycle arrest at the G2/M phase and induction of apoptosis via caspases 9, 3, and 7.[14]

-

STAT3 Pathway: By inhibiting IL-10, AS101 abolishes the phosphorylation of STAT3.[12] Dephosphorylation of STAT3 prevents its nuclear translocation and subsequent transcription of target genes involved in cell proliferation and survival, such as Bcl-2.[12]

-

NF-κB Pathway: AS101 inhibits the phosphorylation of the p65 component of the NF-κB complex, which is a central regulator of inflammatory responses.[12] This inhibition contributes to its anti-inflammatory effects by reducing the expression of inflammatory mediators.[3]

Preclinical and Clinical Data

AS101 has been evaluated in numerous preclinical models and several human clinical trials, demonstrating a favorable safety profile and therapeutic potential.

Preclinical In Vivo Studies

AS101 has shown efficacy in various animal models of disease.

| Model | Key Findings | Reference |

| Adjuvant-Induced Arthritis (AIA) in Rats | Prophylactic treatment significantly reduced clinical arthritis scores (P < 0.01). Reduced infiltration of VLA-4+ inflammatory cells and preserved joint architecture. Lowered serum titers of anti-CCP antibodies compared to control (0.58 ± 0.06 vs 0.8 ± 0.1, P < 0.05). | [3][13] |

| Carbapenem-Resistant A. baumannii Sepsis in Mice | Increased survival rate at 120h compared to colistin (B93849) (58% vs 33%). Significantly decreased bacterial load in the liver, kidney, and spleen (p < 0.001). | [15] |

| Glioblastoma (GBM) in Mice | Sensitized GBM tumors to paclitaxel (B517696) via inhibition of IL-10, resulting in significantly increased survival. | [12] |

| Chemotherapy-Induced Myelosuppression in Mice | Protected hematopoietic progenitor cells from cyclophosphamide (B585) toxicity. Showed a synergistic anti-tumor effect when combined with cyclophosphamide. | [16] |

Clinical Trial Data

AS101 has advanced to Phase I and II clinical trials for several indications.[1][11]

| Trial Phase / Indication | Dosing Regimen | Key Findings | Toxicity | Reference |

| Phase I / Advanced Malignancies | 1 to 10 mg/m², IV, 2-3 times/week | Maximal immunologic response at 1-3 mg/m². Statistically significant rises in IFN-γ, NK cell activity, TNF, and IL-2 levels. | Minimal toxicity observed. Maximal tolerated dose not reached. | [1] |

| Phase I/II / External Genital Warts (Topical) | Topical ointment | A new formulation was developed to improve stability and test safety and efficacy. | (Study to assess safety) | [17] |

| Phase I/II / Atopic Dermatitis (Topical) | Topical ointment | Evaluated for safety and efficacy based on shared immunological mechanisms with psoriasis. | (Study to assess safety) | [5][18] |

| Phase I / AIDS or ARC | Intravenous infusions, 3 times/week for 12 weeks | Dose-escalation study to determine toxic effects and impact on immune function. | (Study to assess safety) | [19] |

Detailed Experimental Protocols

Protocol 1: In Vitro Analysis of Cytokine mRNA Expression

This protocol is based on methodologies used to assess AS101's effect on activated human fibroblasts.[3][13]

-

Cell Culture: Primary human dermal fibroblasts are seeded (e.g., 350,000 cells/well) and cultured in appropriate media (e.g., DMEM with 5% FBS).

-

Cell Stimulation: Cells are stimulated with an inflammatory agent (e.g., IL-1β) for 24 hours to induce a pro-inflammatory state.

-

Treatment: AS101 is added concomitantly with the stimulus at various concentrations (e.g., 1, 2.5, 5 µg/ml).

-

RNA Extraction: After 24 hours of incubation, total RNA is extracted from the cells using a commercial kit (e.g., Qiagen RNeasy kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR (RT-PCR): Quantitative PCR is performed using specific primers for target genes (e.g., IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the comparative C(T) method (ΔΔCT).

Protocol 2: In Vivo Adjuvant-Induced Arthritis (AIA) Model

This protocol describes a common method for evaluating anti-rheumatic drugs in rats.[3][13]

-

Induction of Arthritis: Adjuvant (e.g., heat-killed Mycobacterium tuberculosis in mineral oil) is injected into the paw of rats to induce arthritis.

-

Treatment Regimen: Prophylactic treatment begins on day 0. AS101 (e.g., 0.5 mg/kg) or a vehicle control (e.g., PBS) is administered intraperitoneally three times per week.

-

Clinical Assessment: Rats are monitored regularly for clinical signs of arthritis, and a clinical score is assigned based on inflammation and swelling.

-

Sample Collection: At the end of the study (e.g., day 40), blood serum is collected for antibody analysis.

-

Histopathological Analysis: Hind limbs are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess inflammation, synovial changes, and joint destruction.

-

Immunohistochemistry: Joint tissues are stained for specific markers, such as VLA-4, to detect the infiltration of inflammatory cells.

-

Serological Analysis: ELISA is used to measure the levels of circulating autoantibodies, such as anti-CCP antibodies, in the serum.

Conclusion

The tellurium compound AS101 is a multifaceted immunomodulator with a well-documented history of preclinical and early-phase clinical investigation. Its ability to selectively regulate cytokine networks, inhibit key pro-survival signaling pathways like Akt and STAT3, and protect against chemotherapy-induced toxicity underscores its therapeutic potential. The favorable safety profile observed in clinical trials further supports its development for a range of diseases, from cancer to autoimmune conditions like rheumatoid arthritis. The detailed experimental data and protocols summarized herein provide a solid foundation for further research into this promising agent.

References

- 1. Immunologic effects of AS101 in the treatment of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokine secretion effected by synergism of the immunomodulator AS101 and the protein kinase C inducer bryostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tellurium‐based immunomodulator, AS101 ameliorates adjuvant‐induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunomodulator AS-101 inhibits IL-10 release and augments TNF alpha and IL-1 alpha release by mouse and human mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. In Vitro Evaluation of Tellurium-Based AS101 Compound against Neisseria gonorrhoeae Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Microwave-Assisted Synthesis of the Immunomodulator Organotellurium Compound Ammonium Trichloro(dioxoethylene-O,O′)tellurate (AS101) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues - ProQuest [proquest.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The tellurium-based immunomodulator, AS101 ameliorates adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The immunomodulator AS101 induces growth arrest and apoptosis in multiple myeloma: association with the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Activity of AS101 against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Ossirene: A Technical Guide to its Role as an IL-1β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossirene, also known as AS101, is a non-toxic, immunomodulatory tellurium-based compound that has demonstrated significant potential as a potent inhibitor of Interleukin-1β (IL-1β). This technical guide provides an in-depth overview of Ossirene's mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are outlined, and the intricate signaling pathways involved are visualized through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction

Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine that plays a crucial role in a multitude of inflammatory diseases. The production and signaling of IL-1β are tightly regulated processes, and their dysregulation is implicated in various pathologies. Ossirene (AS101) has emerged as a promising therapeutic agent due to its ability to modulate the immune response, notably through the inhibition of IL-1β. This guide delves into the core mechanisms by which Ossirene exerts its anti-inflammatory effects, with a specific focus on its role as an IL-1β inhibitor.

Mechanism of Action

Ossirene's primary mechanism as an IL-1β inhibitor is centered on its ability to suppress the NF-κB signaling pathway. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing the degradation of IκBα, Ossirene effectively blocks the nuclear translocation of the p50/p65 NF-κB complex, thereby inhibiting the transcription of pro-inflammatory genes, including IL-1β.[1][2][3] Evidence suggests that this upstream regulation may involve the inhibition of IκB kinase (IKK)α phosphorylation.[1]

Furthermore, Ossirene has been shown to be a potent inhibitor of Caspase-1, also known as IL-1β converting enzyme (ICE), which is responsible for cleaving the inactive pro-IL-1β into its active, secreted form.[4] This dual action on both the synthesis and processing of IL-1β underscores its efficacy as an anti-inflammatory agent.

Signaling Pathway

The following diagram illustrates the IL-1β signaling pathway and the points of intervention by Ossirene.

Quantitative Data

The following tables summarize the quantitative data from various preclinical studies investigating the effects of Ossirene.

Table 1: In Vitro Efficacy of Ossirene

| Parameter | Cell Line | Concentration | Observed Effect | Reference |

| IL-6 Secretion | RAW264.7 Macrophages | Not specified | Significant down-regulation of LPS-induced IL-6 secretion. | [1] |

| iNOS Expression | RAW264.7 Macrophages | Not specified | Down-regulation of LPS-induced iNOS expression. | [1] |

| NO Production | RAW264.7 Macrophages | Not specified | Significant inhibition of LPS-stimulated NO production. | [1] |

| IκBα Phosphorylation | RAW264.7 Macrophages | Not specified | Reduction in IκBα phosphorylation and degradation. | [1] |

| NF-κB Nuclear Translocation | RAW264.7 Macrophages | Not specified | Reduction in NF-κB nuclear translocation. | [1] |

| p50 DNA Binding | RAW264.7 Macrophages | Not specified | Attenuation of p50 subunit's ability to bind DNA at the NF-κB consensus site in the iNOS promoter. | [1] |

| IL-6 and IL-1β mRNA levels | Primary Human Fibroblasts | Not specified | Significant reduction in IL-1β-induced mRNA levels of IL-6 and IL-1β. | [5] |

| IL-6 and IL-8 Production | Human Retinal Pigment Epithelium (RPE) cells | Not specified | Inhibition of IL-1β-induced mRNA expression and protein production. | [6] |

| p65 Phosphorylation | Human Retinal Pigment Epithelium (RPE) cells | Not specified | Inhibition of the phosphorylation of the p65 NF-κB subunit. | [6] |

Table 2: In Vivo Efficacy of Ossirene

| Animal Model | Condition | Dosage | Observed Effect | Reference |

| Rats | Crescentic Glomerulonephritis | Not specified | Significant decrease in serum, urine, and glomerular IL-1β protein levels. | [5] |

| Rats | Adjuvant-Induced Arthritis | Not specified | Amelioration of arthritis. | [7] |

Experimental Protocols

Western Blot for NF-κB p65 Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation of the p65 subunit of NF-κB in response to treatment with Ossirene.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Cell Culture and Treatment: Plate human Retinal Pigment Epithelium (RPE) cells and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Pre-treat cells with desired concentrations of Ossirene (AS101) for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize phospho-p65 levels to total p65 and the loading control.

IL-1β ELISA

This protocol describes the general procedure for quantifying the concentration of IL-1β in cell culture supernatants or biological fluids following treatment with Ossirene.

4.2.1. Experimental Workflow

References

- 1. The anti-inflammatory effects of the tellurium redox modulating compound, AS101, are associated with regulation of NFκB signaling pathway and nitric oxide induction in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) The anti-inflammatory effects of the tellurium redox modulating compound, AS101, are associated with regulation of NFκB signaling pathway and nitric oxide induction in macrophages (2010) | Miri Brodsky | 60 Citations [scispace.com]

- 3. The anti-inflammatory effects of the tellurium redox modulating compound, AS101, are associated with regulation of NFkappaB signaling pathway and nitric oxide induction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The tellurium‐based immunomodulator, AS101 ameliorates adjuvant‐induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

Ossirene (AS101): A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossirene, also known as AS101, is a synthetic, non-toxic, tellurium-based immunomodulatory compound. It has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic development in various disease areas, including autoimmune disorders, cancer, and infectious diseases. This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of Ossirene, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

In Vitro Effects

Ossirene exerts its effects on a cellular level through the modulation of key signaling pathways and enzymatic activities. Its in vitro efficacy has been demonstrated in various cell lines, including immune cells, cancer cells, and others.

Anti-proliferative and Cytotoxic Activity

Ossirene has been shown to significantly decrease the proliferation of various cancer cell lines in a dose-dependent manner.

Table 1: Anti-proliferative Effects of Ossirene on Cancer Cell Lines

| Cell Line Type | Concentration Range (µg/mL) | Observed Effect | Citation |

| B16 Melanoma | 0.1 - 2.5 | Significant decrease in proliferation | [1] |

| Stomach Adenocarcinoma | 0.1 - 2.5 | Significant decrease in proliferation | [1] |

| Human Glioblastoma Multiforme (GBM) | 0.1 - 2.5 | Significant decrease in proliferation | [1] |

Table 2: Antimicrobial Activity of Ossirene

| Organism | MIC Range (µg/mL) | Note | Citation |

| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | 0.5 - 32 | 90% of strains were inhibited at a concentration of 8 µg/mL. This is below its 50% cytotoxicity concentration of approximately 150 µg/mL. | [2][3] |

Modulation of Signaling Pathways

Ossirene's mechanism of action involves the intricate regulation of several key intracellular signaling pathways.

-

Inhibition of IL-10/STAT3 Pathway: Ossirene has been shown to inhibit the Interleukin-10 (IL-10) autocrine loop in tumor cells. This inhibition leads to the abrogation of STAT3 phosphorylation, a critical step in a signaling cascade that promotes tumor cell proliferation and survival. At a concentration of 1 µg/mL, Ossirene almost completely abrogates the expression of phosphorylated Stat3 (pStat3)[1].

-

Inhibition of the NF-κB Pathway: In response to inflammatory stimuli such as IL-1β, Ossirene can inhibit the phosphorylation of the p65 component of the NF-κB complex. A concentration of 5 mg/mL was shown to be effective in this inhibition[1].

-

Regulation of SIRT1 and PPARγ: Ossirene has been found to increase the expression of Sirtuin 1 (SIRT1), a protein involved in metabolic regulation. This increase in SIRT1 is associated with a parallel reduction in Peroxisome Proliferator-Activated Receptor gamma (PPARγ) expression.

-

Inhibition of the AKT Pathway: In the context of diabetic nephropathy, Ossirene has been shown to downregulate the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell growth and proliferation[4].

Enzymatic Inhibition

A primary mechanism of Ossirene's action is the potent and dose-dependent inhibition of Caspase-1, also known as IL-1β converting enzyme (ICE)[1]. This inhibition is central to its anti-inflammatory effects, as Caspase-1 is responsible for the processing and activation of the pro-inflammatory cytokines IL-1β and IL-18.

Experimental Protocols

1. Cancer Cell Proliferation Assay:

-

Cell Lines: B16 melanoma, stomach adenocarcinoma, human glioblastoma multiforme (GBM).

-

Treatment: Cells are incubated with Ossirene at concentrations ranging from 0.1 to 2.5 µg/mL.

-

Assay: Cell proliferation is assessed using standard methods such as the MTT assay, which measures the metabolic activity of viable cells.

-

Outcome: A dose-dependent decrease in cell viability indicates the anti-proliferative effect of Ossirene.

2. Caspase-1 Activity Assay:

-

Principle: The assay measures the enzymatic activity of Caspase-1 by detecting the cleavage of a specific substrate.

-

Reagents: Cell lysate containing active Caspase-1, a fluorogenic or colorimetric Caspase-1 substrate (e.g., Ac-YVAD-pNA), and various concentrations of Ossirene.

-

Procedure:

-

Pre-incubate the cell lysate with varying concentrations of Ossirene.

-

Add the Caspase-1 substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Outcome: A reduction in the rate of substrate cleavage in the presence of Ossirene indicates enzymatic inhibition.

In Vivo Effects

Ossirene has demonstrated significant therapeutic potential in various animal models of human diseases.

Autoimmune Disease Models

Adjuvant-Induced Arthritis (AIA) in Rats: In a rat model of rheumatoid arthritis, prophylactic treatment with Ossirene led to a significant reduction in clinical arthritis scores.

Table 3: Effects of Ossirene in a Rat Model of Adjuvant-Induced Arthritis

| Parameter | Treatment Group | Control Group (PBS) | Outcome | Citation |

| Clinical Arthritis Score | Ossirene (1.5 mg/kg, i.p., 3 times/week) | Vehicle | Significantly reduced (P < 0.01) | [5][6] |

| Circulating Anti-CCP Antibodies | Ossirene (1.5 mg/kg, i.p., 3 times/week) | Vehicle | Marked reduction (P < 0.05) | [5][6] |

| Histopathological Inflammatory Score | Ossirene (1.5 mg/kg, i.p., 3 times/week) | Vehicle | Significantly reduced (P < 0.05) | [5][6] |

Diabetic Nephropathy Model

In a streptozotocin (B1681764) (STZ)-induced rat model of diabetic nephropathy, Ossirene treatment ameliorated key markers of disease progression.

Table 4: Effects of Ossirene in a Rat Model of Diabetic Nephropathy

| Parameter | Treatment Group (High Dose) | Control Group (STZ + PBS) | Outcome | Citation |

| Kidney Hypertrophy (kidney weight/body weight) | 5.1 ± 0.2 | 6.5 ± 0.2 | Significantly decreased | [4][7] |

| Proteinuria | Ossirene (0.5 and 1 mg/kg, i.p., every other day) | Vehicle | Ameliorated | [4][7] |

| Albuminuria | Ossirene (0.5 and 1 mg/kg, i.p., every other day) | Vehicle | Ameliorated | [4][7] |

Sepsis Model

In a mouse model of sepsis induced by carbapenem-resistant Acinetobacter baumannii, Ossirene treatment demonstrated a significant survival benefit compared to conventional antibiotic therapy.

Table 5: Effects of Ossirene in a Mouse Sepsis Model

| Parameter | Treatment Group (High Dose) | Control Group (Colistin) | Outcome | Citation |

| Survival Rate (after 120 h) | 58% (7/12) | 33% (4/12) | Improved survival | [2][3] |

| Bacterial Load (liver, kidney, spleen) | Ossirene (3.33 mg/kg/day) | - | Significantly decreased (p < 0.001) | [2][3] |

Oncology Models

In a murine model of glioblastoma, Ossirene was shown to sensitize tumors to the chemotherapeutic agent paclitaxel, leading to increased survival[1].

Experimental Protocols

1. Adjuvant-Induced Arthritis in Rats:

-

Animal Model: Lewis female rats (6-8 weeks old).

-

Induction of Arthritis: A single subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis at the base of the tail[5].

-

Treatment Regimen: Ossirene is dissolved in PBS and administered intraperitoneally at a dose of 1.5 mg/kg, three times per week, starting from the day of adjuvant induction[5].

-

Assessment:

-

Clinical Scoring: Arthritis severity is monitored weekly for up to 40 days, with each limb scored on a scale of 0-4 based on redness, swelling, and joint distortion.

-

Serology: Circulating levels of anti-cyclic citrullinated peptide (CCP) autoantibodies are measured by ELISA.

-

Histopathology: Joint tissues are examined for inflammation, synovial changes, and tissue damage.

-

2. Diabetic Nephropathy in Rats:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg. Diabetes is confirmed by blood glucose levels exceeding 300 mg/dL[4][7].

-

Treatment Regimen: Ossirene is administered via intraperitoneal injection every other day at doses of 0.5 mg/kg (low dose) or 1 mg/kg (high dose)[4][7].

-

Assessment:

-

Metabolic Parameters: Blood glucose and body weight are monitored regularly.

-

Renal Function: Proteinuria and albuminuria are measured from urine samples.

-

Histopathology: Kidney hypertrophy is assessed by the ratio of kidney weight to body weight.

-

Molecular Analysis: Western blot analysis of kidney cortical tissue is used to determine the phosphorylation status of proteins in the AKT signaling pathway.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ossirene and a typical experimental workflow for its in vivo evaluation.

Caption: Ossirene's inhibition of the IL-10/STAT3 signaling pathway.

Caption: Mechanism of Ossirene's anti-inflammatory effect via Caspase-1 inhibition.

Caption: A generalized workflow for in vivo evaluation of Ossirene.

Conclusion

Ossirene (AS101) is a pleiotropic immunomodulatory agent with well-documented in vitro and in vivo activities. Its ability to target multiple key signaling pathways, including those mediated by STAT3, NF-κB, and AKT, as well as its potent inhibition of Caspase-1, underscores its therapeutic potential across a spectrum of diseases. The preclinical data summarized in this guide, from various cell-based assays and animal models, provide a strong rationale for its continued investigation and development as a novel therapeutic agent. Further research focusing on detailed dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and long-term safety studies will be crucial for its successful translation to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro and In Vivo Activity of AS101 against Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activity of AS101 against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AS101 Prevents Diabetic Nephropathy Progression and Mesangial Cell Dysfunction: Regulation of the AKT Downstream Pathway | PLOS One [journals.plos.org]

- 5. The tellurium‐based immunomodulator, AS101 ameliorates adjuvant‐induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ossirene (AS101): A Technical Guide to its Inhibitory Effect on STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossirene, also known as AS101, is a non-toxic, immunomodulatory organotellurium compound with the chemical name ammonium (B1175870) trichloro(dioxoethylene-O,O'-)tellurate. It has demonstrated a range of therapeutic potentials, including anti-tumor, anti-inflammatory, and neuroprotective effects. A key mechanism underlying these activities is its ability to modulate critical intracellular signaling pathways. This technical guide provides an in-depth analysis of the effect of Ossirene on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a pivotal transcription factor implicated in numerous pathologies, including cancer and autoimmune diseases.

Core Mechanism of Action: Inhibition of the IL-10/STAT3 Axis

The primary mechanism by which Ossirene (AS101) inhibits STAT3 phosphorylation is through the downregulation of the Interleukin-10 (IL-10) signaling pathway.[1] In many pathological conditions, particularly in cancer, an autocrine loop of IL-10 production leads to the constitutive activation of STAT3. AS101 disrupts this loop, leading to the dephosphorylation and subsequent inactivation of STAT3.

The canonical IL-10/STAT3 signaling pathway is initiated by the binding of IL-10 to its cell surface receptor (IL-10R). This binding event activates receptor-associated Janus kinases (JAK1 and Tyk2), which then phosphorylate specific tyrosine residues on the intracellular domain of the IL-10R. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm. Once recruited to the receptor complex, STAT3 is phosphorylated by the activated JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the homodimerization of STAT3 molecules, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These target genes include those involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2), and immunosuppression.[2][3][4]

Ossirene intervenes in this pathway by inhibiting the production and/or secretion of IL-10 by tumor cells and other cell types. By reducing the availability of extracellular IL-10, AS101 effectively prevents the initial activation of the IL-10R and the subsequent downstream phosphorylation cascade, ultimately leading to a decrease in the levels of phosphorylated STAT3 (p-STAT3).

Quantitative Data on the Effect of Ossirene (AS101) on STAT3 Phosphorylation

The inhibitory effect of Ossirene on STAT3 phosphorylation is dose-dependent. While comprehensive quantitative data such as IC50 values are not extensively published, studies have demonstrated a significant reduction in p-STAT3 levels at various concentrations of AS101 in different cell types. The following tables summarize available quantitative and semi-quantitative data from preclinical studies.

Table 1: Dose-Dependent Inhibition of STAT3 Activation in CD4+ T Cells

| AS101 Concentration (µg/mL) | Cell Type | Stimulation Conditions | Method of Detection | Observed Effect on STAT3 Activation | Reference |

| 0 (Control) | Murine CD4+ T cells | TGF-β, IL-6, IL-23 | Western Blot | High levels of p-STAT3 | [5] |

| 1 | Murine CD4+ T cells | TGF-β, IL-6, IL-23 | Western Blot | Moderate reduction in p-STAT3 | [5] |

| 5 | Murine CD4+ T cells | TGF-β, IL-6, IL-23 | Western Blot | Strong reduction in p-STAT3 | [5] |

| 10 | Murine CD4+ T cells | TGF-β, IL-6, IL-23 | Western Blot | Near complete abrogation of p-STAT3 | [5] |

Table 2: Effect of AS101 on STAT3 Phosphorylation in Various Cancer Cell Lines (Semi-Quantitative)

| Cell Line | Cancer Type | AS101 Concentration (µg/mL) | Observation on p-STAT3 Levels | Reference |

| A20 | B-cell Lymphoma | 0.5 - 2.5 | Significant decrease in p-STAT3 | [6] |

| B16 Melanoma | Melanoma | 1 | Abrogation of IL-10 induced p-STAT3 | [1] |

| Mesangial Cells | N/A | Not specified | Dephosphorylation of STAT3 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of Ossirene on STAT3 phosphorylation.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is a standard method for the semi-quantitative analysis of p-STAT3 levels in cell lysates.

1. Cell Culture and Treatment:

-

Culture the cells of interest (e.g., cancer cell lines, primary immune cells) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of Ossirene (AS101) (e.g., 0, 1, 5, 10 µg/mL) for a predetermined duration (e.g., 24 hours).

-

Include a vehicle control (the solvent used to dissolve AS101) and a positive control for STAT3 activation (e.g., treatment with IL-6 or IL-10) where appropriate.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control protein such as GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. The level of p-STAT3 is typically expressed as a ratio of p-STAT3 to total STAT3 or the loading control.

Immunoprecipitation of Phosphorylated STAT3

Immunoprecipitation (IP) can be used to isolate p-STAT3 from cell lysates for further analysis.

1. Cell Lysate Preparation:

-

Prepare cell lysates from control and AS101-treated cells as described in the Western Blot protocol, ensuring the use of a lysis buffer that maintains protein-protein interactions if co-immunoprecipitation is intended.

2. Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Add a primary antibody specific for p-STAT3 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against STAT3 to confirm the presence of the immunoprecipitated protein.

Conclusion

Ossirene (AS101) effectively inhibits the phosphorylation of STAT3, a key driver of oncogenesis and inflammation. Its mechanism of action is primarily centered on the disruption of the IL-10 autocrine signaling loop, which prevents the JAK-mediated phosphorylation and subsequent activation of STAT3. The dose-dependent inhibition of p-STAT3 by AS101 has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of AS101's effects on STAT3 signaling and its potential as a therapeutic agent for diseases characterized by aberrant STAT3 activation. Further research is warranted to fully elucidate the quantitative parameters of this inhibition and to explore its efficacy in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Constitutive activation of STAT3 and cyclin D1 overexpression contribute to proliferation, migration and invasion in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Ossirene's Role in Caspase-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossirene, also known as AS101, is a non-toxic, immunomodulatory small tellurium compound, chemically identified as ammonium (B1175870) trichloro(dioxoethylene-o,o′)tellurate.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory and anti-apoptotic effects.[1] A significant aspect of its anti-inflammatory properties is its potent inhibition of Caspase-1, a key enzyme in the inflammatory cascade.[1] This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of Caspase-1 by Ossirene.

Mechanism of Action: A VLA-4-Dependent Pathway

The inhibitory effect of Ossirene on Caspase-1 is uniquely linked to its interaction with the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[2] VLA-4 is an adhesion molecule crucial for the recruitment of leukocytes during inflammation.[2] Ossirene inactivates VLA-4 on macrophages through the redox modulation of vicinal thiols within its exofacial domain.[1][2] This inactivation of VLA-4 is a critical upstream event that leads to the downstream inhibition of Caspase-1 activity.[2] The engagement of integrins can lead to the activation of the inflammasome, and conversely, the inactivation of VLA-4 by Ossirene disrupts this signaling, resulting in reduced Caspase-1 activation.[1][2]

This mechanism has been demonstrated to be effective in vivo, where the administration of Ossirene in a rat model of crescentic glomerulonephritis led to the inactivation of macrophage VLA-4, a subsequent decrease in Caspase-1 activity, and a significant reduction in inflammatory cytokines and chemokines.[2]

Quantitative Data on Caspase-1 Inhibition